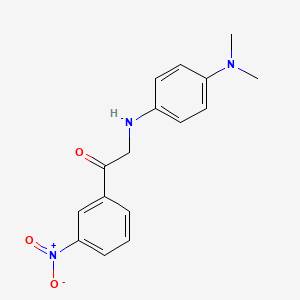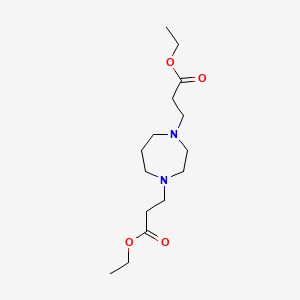![molecular formula C18H26O3 B11835587 5,8-Dioxaspiro[3.4]octane, 6-butyl-2-[(phenylmethoxy)methyl]- CAS No. 545882-54-0](/img/structure/B11835587.png)
5,8-Dioxaspiro[3.4]octane, 6-butyl-2-[(phenylmethoxy)methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,8-Dioxaspiro[34]octane, 6-butyl-2-[(phenylmethoxy)methyl]- is a chemical compound with the molecular formula C18H26O3 It is characterized by a spirocyclic structure containing two oxygen atoms in a dioxaspiro ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dioxaspiro[3.4]octane, 6-butyl-2-[(phenylmethoxy)methyl]- typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the reaction of a butyl-substituted dioxaspiro compound with a phenylmethoxy methylating agent. The reaction conditions often require the use of a solvent, such as dichloromethane, and a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps including purification techniques such as recrystallization or chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
5,8-Dioxaspiro[3.4]octane, 6-butyl-2-[(phenylmethoxy)methyl]- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the phenylmethoxy group, using reagents such as sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenylmethoxy derivatives.
Aplicaciones Científicas De Investigación
5,8-Dioxaspiro[3.4]octane, 6-butyl-2-[(phenylmethoxy)methyl]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5,8-Dioxaspiro[3.4]octane, 6-butyl-2-[(phenylmethoxy)methyl]- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 5,8-Dioxaspiro[3.4]octane-2-methanol, 6-butyl-
- Methyl 5,8-dioxaspiro[3.4]octane-2-carboxylate
Uniqueness
5,8-Dioxaspiro[3.4]octane, 6-butyl-2-[(phenylmethoxy)methyl]- is unique due to its specific substitution pattern and the presence of the phenylmethoxy group. This structural feature distinguishes it from other similar compounds and may confer unique chemical and biological properties.
Propiedades
Número CAS |
545882-54-0 |
|---|---|
Fórmula molecular |
C18H26O3 |
Peso molecular |
290.4 g/mol |
Nombre IUPAC |
7-butyl-2-(phenylmethoxymethyl)-5,8-dioxaspiro[3.4]octane |
InChI |
InChI=1S/C18H26O3/c1-2-3-9-17-14-20-18(21-17)10-16(11-18)13-19-12-15-7-5-4-6-8-15/h4-8,16-17H,2-3,9-14H2,1H3 |
Clave InChI |
JJTOJECPCIXWOM-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1COC2(O1)CC(C2)COCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-[(4-Methylpiperazin-1-yl)methyl]-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B11835533.png)






![Phenyl(4',5',6',7'-tetrahydrospiro[cyclohexane-1,3'-indazol]-2'(3a'H)-yl)methanone](/img/structure/B11835571.png)

